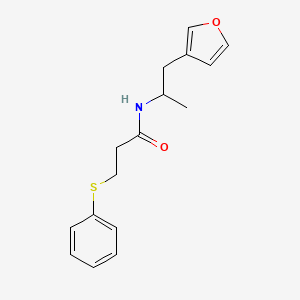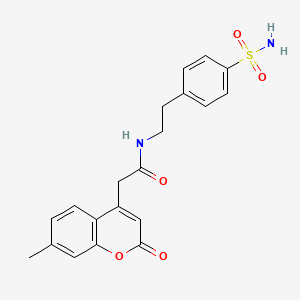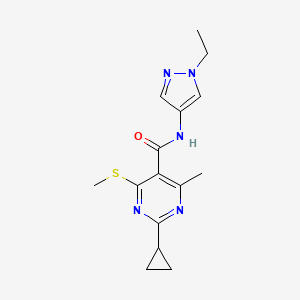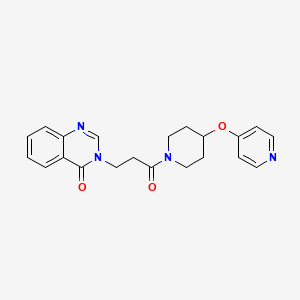![molecular formula C13H18N4O B2742415 1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole CAS No. 1798489-22-1](/img/structure/B2742415.png)
1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a cyclohexene ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the 1,2,3-triazole ring is a versatile pharmacophore in medicinal chemistry, and it can interact with biological targets through various mechanisms, such as hydrogen bonding, π-π stacking, and dipole interactions .
Biochemical Pathways
Compounds containing a 1,2,3-triazole ring have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s cyclohexene and pyrrolidine groups could potentially influence its lipophilicity and therefore its absorption and distribution .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction involving a suitable ketone and an amine.
Formation of the Cyclohexene Ring: This can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, to form epoxides or diols.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperbenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Epoxides, diols.
Reduction: Amines, alcohols.
Substitution: Various substituted triazoles.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine
The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry
The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone: Lacks the cyclohexene ring, which may affect its reactivity and applications.
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(cyclohexyl)methanone: Contains a cyclohexane ring instead of a cyclohexene ring, which may influence its chemical properties and reactivity.
Uniqueness
The presence of the cyclohexene ring in 1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole may impart unique reactivity and potential applications compared to similar compounds. The combination of the triazole, pyrrolidine, and cyclohexene rings in a single molecule may also provide a unique scaffold for the development of new materials or bioactive molecules.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c18-13(11-4-2-1-3-5-11)16-8-6-12(10-16)17-9-7-14-15-17/h1-2,7,9,11-12H,3-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQHZHVEXHTDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2742333.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)
![2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2742337.png)

![2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2742342.png)
methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2742343.png)
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(2-METHOXY-5-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2742344.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide](/img/structure/B2742348.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2742349.png)
![7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2742350.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide](/img/structure/B2742353.png)


